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molecular formula C7H9NO B1329557 2,6-Dimethyl-4-Hydroxypyridine CAS No. 7516-31-6

2,6-Dimethyl-4-Hydroxypyridine

Cat. No. B1329557
M. Wt: 123.15 g/mol
InChI Key: PRAFLUMTYHBEHE-UHFFFAOYSA-N
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Patent
US09382234B2

Procedure details

To a cooled (0° C.) solution of sulfuric acid (4.0 mL, 16.24 mmol) was added fuming nitric acid (4.0 mL, 16.24 mmol) via pipette over 5 min. The reaction was maintained at 0° C. for 30 min, at which time 2,6-dimethylpyridin-4(1H)-one (2.0 g, 16.24 mmol) was added as a solid over 5 min. The mixture was allowed to warm to ambient temperature and was stirred for 3 days. The reaction mixture was then heated at 100° C. for 2 h, at which time it was allowed to cool to ambient temperature. The red fumes were blown into a base trap with nitrogen and the reaction mixture was poured over ˜33 g of ice. The mixture was cooled in an ice bath and was stirred (some precipitate formed). The reaction was treated with 8 M NaOH and the pH was further adjusted to ˜5.3 with formic acid and ammonia. The mixture was stirred for 5 min and cooled in a freezer for 15 min. The solids were filtered, washed with water, air dried for 5 min, and further dried in a vacuum oven at 37° C. overnight to give 2,6-dimethyl-3-nitropyridin-4(1H)-one (440 mg, 2.56 mmol, 15.79% yield). 1H NMR (400 MHz, DMSO-d6) δ 2.22 (s, 3H) 2.28 (s, 3H) 6.18 (s, 1H) 11.84 (br. s., 1H). MS(ES) [M+H]+ 168.9.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
33 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[CH3:10][C:11]1[NH:12][C:13]([CH3:18])=[CH:14][C:15](=[O:17])[CH:16]=1.[OH-].[Na+].N>C(O)=O>[CH3:10][C:11]1[NH:12][C:13]([CH3:18])=[CH:14][C:15](=[O:17])[C:16]=1[N+:6]([O-:9])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
CC=1NC(=CC(C1)=O)C
Step Four
Name
ice
Quantity
33 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added as a solid over 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated at 100° C. for 2 h, at which time it
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
The red fumes were blown into a base trap with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
was stirred (some precipitate
CUSTOM
Type
CUSTOM
Details
formed)
STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a freezer for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with water, air
CUSTOM
Type
CUSTOM
Details
dried for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
further dried in a vacuum oven at 37° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC=1NC(=CC(C1[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.56 mmol
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 15.79%
YIELD: CALCULATEDPERCENTYIELD 15.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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